[2'-13C]2'-Deoxyuridine is synthesized through specific chemical reactions that incorporate carbon-13 into the deoxyribose sugar component of the nucleoside. The precursor materials typically include labeled glucose or other carbon-13 sources, which undergo various transformations to yield the final product.
This compound falls under the category of nucleosides and is classified as an antimetabolite due to its role in inhibiting normal metabolic processes during DNA synthesis.
The synthesis of [2'-13C]2'-Deoxyuridine involves several key steps:
The industrial production of [2'-13C]2'-Deoxyuridine follows similar synthetic routes but on a larger scale, emphasizing the use of high-purity reagents and stringent reaction conditions to achieve the desired isotopic labeling.
The molecular structure of [2'-13C]2'-Deoxyuridine consists of a deoxyribose sugar moiety attached to a uracil base. The carbon-13 isotope is specifically incorporated at the 2' position of the sugar, which can be represented as follows:
[2'-13C]2'-Deoxyuridine can undergo various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for [2'-13C]2'-Deoxyuridine primarily involves its conversion to deoxyuridine triphosphate during DNA synthesis. This conversion disrupts normal DNA replication processes by substituting for thymidine, leading to faulty DNA incorporation.
The primary targets affected by this compound include:
These interactions ultimately result in chromosome breakage and decreased thymidylate synthase activity, contributing to its antitumor effects .
[2'-13C]2'-Deoxyuridine has several significant applications:
[2'-13C]2'-Deoxyuridine is a site-specifically labeled nucleoside where the carbon-13 isotope is incorporated exclusively at the C2' position of the deoxyribose sugar moiety. Its molecular formula is C₉H₁₂N₂O₅ with the C2' carbon replaced by ¹³C (mass ~228.20 Da, with a mono-isotopic mass increase of ~1 Da compared to unlabeled 2'-deoxyuridine) [1] [6]. Structurally, it consists of uracil attached via a glycosidic bond to 2-deoxyribose, with the isotopic label positioned at the sugar ring carbon adjacent to the glycosidic linkage [3]. This strategic labeling enables direct tracking of sugar metabolism and sugar-phosphate backbone dynamics without interference from base-derived signals [9]. The C2' position is metabolically stable compared to anomeric carbons, reducing positional scrambling during biochemical transformations. This stability is crucial for NMR spectroscopy applications, where the ¹³C-label provides an intense signal with minimal background, allowing researchers to monitor conformational changes in nucleic acids or track the molecule's metabolic fate [4] [9].
O║O---C2'(*)-C3' / | \O5' H C1'-N1-Uracil\H (where * = ¹³C)
The synthesis of isotopically labeled nucleosides evolved from uniform labeling to atom-specific enrichment to address limitations in spectral resolution and isotopic scrambling. Early routes used microbial fermentation with ¹³C-glucose, yielding uniformly labeled nucleosides with heterogeneous isotopic distributions unsuitable for detailed NMR studies [9]. The pioneering chemical synthesis of [2'-13C]2'-deoxyuridine emerged alongside enzymatic transglycosylation techniques. For example, Torizawa et al. (1999) developed a method starting from U-¹³C-glucose, generating stereoselectively deuterated/¹³C-labeled ribose intermediates, which were enzymatically coupled to uracil bases via purine nucleoside phosphorylase-mediated transglycosylation [9]. Modern chemical syntheses (e.g., phosphoramidite approaches) enable modular incorporation into oligodeoxynucleotides, facilitating site-specific labeling for NMR structural biology [4]. The shift toward position-specific labeling was driven by the need to eliminate signal overlap in complex biological matrices and reduce costs associated with uniform labeling. [2'-13C]2'-deoxyuridine represents a milestone in this evolution, providing a pure isotopologue with minimal natural abundance interference for high-sensitivity detection [4] [9].
Table 1: Evolution of Nucleoside Labeling Strategies
Era | Labeling Approach | Key Limitations | Advances Enabled by [2'-¹³C]dU |
---|---|---|---|
Pre-1990s | Uniform ¹⁴C/³H | Radiolysis; poor resolution | Non-radioactive detection |
1990s | Uniform ¹³C/¹⁵N | Spectral overlap; high cost | Atom-specific signal resolution |
Post-2000 | Site-specific (e.g., C2') | Synthetic complexity | Targeted metabolic/NMR applications |
Stable isotopes like ¹³C serve as non-perturbing tracers for quantifying biochemical fluxes, avoiding the biological distortions common with radioisotopes or bulkier tags [2] [10]. [2'-13C]2'-deoxyuridine specifically enables three key applications:
Metabolic Flux Analysis: When incorporated into DNA, the C2' label allows tracking of nucleotide salvage pathway activity versus de novo synthesis. Unlike base-labeled analogs, the sugar label remains intact during base-excision repair, providing a direct readout of DNA turnover dynamics [2] [10]. In pulse-chase experiments, its incorporation into genomic DNA can be quantified via LC-MS to measure cell proliferation rates without the cytotoxicity associated with thymidine analogs like BrdU [6].
NMR-Based Structural Dynamics: In nucleic acid research, the C2' ¹³C-label serves as a site-specific reporter for sugar pucker transitions (C2'-endo vs. C3'-endo) in DNA duplexes, G-quadruplexes, or Holliday junctions. Studies using site-labeled deoxyuridine have revealed microsecond-to-millisecond conformational exchanges in DNA-protein complexes, such as those involving HIV nucleocapsid proteins [4] [7].
Pathway Discrimination: Combined with other isotopes (e.g., ¹⁵N-bases), the C2' label helps resolve anabolic versus catabolic fates of nucleosides. For instance, dual ¹³C/¹⁵N labeling revealed that >60% of deoxyuridine salvage in neurons occurs via phosphorylation rather than degradation to uracil [7] [10]. New computational tools like SIMPEL (Stable Isotope-assisted Metabolomics for Pathway Elucidation) leverage HRMS data from such labeled compounds to automate isotopologue detection and flux mapping [7].
Table 2: Applications of [2'-¹³C]2'-Deoxyuridine in Research
Application Domain | Mechanistic Insight | Analytical Platform |
---|---|---|
DNA Metabolism | Nucleoside salvage vs. de novo synthesis rates | LC-MS/MS, SIMPEL [7] |
Nucleic Acid Dynamics | Sugar pucker transitions in G-quadruplex folding | ¹³C NMR relaxation [4] |
Neurobiology | Brain uptake and phosphorylation in Alzheimer’s models | HRMS imaging [6] |
Enzyme Mechanisms | Thymidylate synthase inhibition kinetics | ¹³C-ISOTREC [10] |
The strategic value of [2'-13C]2'-deoxyuridine lies in its ability to deliver atom-resolved data across diverse biological contexts, from in vitro enzyme kinetics to in vivo brain metabolism, cementing its role as a versatile tool in molecular and cellular research [6] [7] [10].
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